3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide, can be achieved through various methods. One common approach involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . Another method includes the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . Additionally, metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often involve scalable and eco-friendly synthetic strategies. These methods aim to produce high yields of the desired compound while minimizing environmental impact. The use of readily available starting materials and mild reaction conditions is preferred to ensure cost-effectiveness and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, which facilitate the formation of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . Basic conditions, such as the use of NaHCO3, are also employed to achieve regioselective synthesis .
Major Products Formed: The major products formed from the reactions of N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide has a wide range of scientific research applications due to its unique chemical structure and biological activity. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, isoxazole derivatives are investigated for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the compound’s structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide include other isoxazole derivatives with different substituents on the isoxazole ring. Examples include 3,5-disubstituted isoxazoles, 3,4-disubstituted isoxazoles, and haloisoxazoles .
Uniqueness: The uniqueness of N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide lies in its specific substitution pattern and the presence of the p-tolylsulfinyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
823220-30-0 |
---|---|
Molekularformel |
C12H12N2O4S |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
N-hydroxy-5-[(4-methylphenyl)sulfinylmethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O4S/c1-8-2-4-10(5-3-8)19(17)7-9-6-11(14-18-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15) |
InChI-Schlüssel |
NHXCNUPMDADWBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)CC2=CC(=NO2)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.